N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C11H11N5OS |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H11N5OS/c17-10(8-5-13-3-4-14-8)16-11-15-7-1-2-12-6-9(7)18-11/h3-5,12H,1-2,6H2,(H,15,16,17) |
InChI Key |
LOHZHKZPFIBZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiazole-Pyridine Precursors
A widely adopted method involves cyclizing thiazole and pyridine derivatives. For example, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can be synthesized via intramolecular cyclization of a thiourea intermediate derived from 2-aminopyridine and carbon disulfide. Key steps include:
-
Thiourea Formation : Reaction of 2-aminopyridine with carbon disulfide in the presence of a base (e.g., NaOH) yields a thiourea intermediate.
-
Cyclization : Heating the thiourea with a cyclizing agent (e.g., PCl₃ or POCl₃) induces ring closure to form the thiazolo[5,4-c]pyridine core.
Reaction Conditions :
Hydrogenation of Aromatic Thiazolopyridines
Alternative routes involve partial hydrogenation of aromatic thiazolo[5,4-c]pyridines. For instance, catalytic hydrogenation (H₂, Pd/C) of thiazolo[5,4-c]pyridine under mild pressure (1–3 atm) selectively reduces the pyridine ring to yield the tetrahydro derivative.
Optimization Insights :
Preparation of Pyrazine-2-carboxamide Derivatives
The pyrazine-2-carboxamide component is typically synthesized from pyrazine-2-carboxylic acid via two primary pathways:
Direct Amidation of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid reacts with amines in the presence of coupling agents to form carboxamides. Common reagents include:
-
Dicyclohexylcarbodiimide (DCC) : Activates the carboxylic acid for nucleophilic attack by the amine.
-
HOBt/EDCl : Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) enhance coupling efficiency.
Example Procedure :
-
Dissolve pyrazine-2-carboxylic acid (1 equiv) in dichloromethane.
-
Add DCC (1.2 equiv) and stir at 10–15°C for 30 minutes.
-
Introduce 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1 equiv) and stir at room temperature for 12 hours.
Nitrile Hydrolysis Followed by Amidation
An alternative route involves hydrolysis of pyrazine-2-carbonitrile to the carboxylic acid, followed by amidation:
-
Hydrolysis : Reflux pyrazine-2-carbonitrile with HCl (6M) to yield pyrazine-2-carboxylic acid.
Key Metrics :
Coupling Strategies for Final Assembly
The final step involves conjugating the tetrahydrothiazolopyridine amine with pyrazine-2-carboxamide. Two methodologies are prevalent:
Direct Amide Bond Formation
As detailed in Section 2.1, this one-step approach uses coupling agents to link the two fragments.
Comparative Data :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC | DCM | RT | 78% |
| EDCl/HOBt | DMF | 0°C to RT | 85% |
| T3P | THF | 40°C | 88% |
Stepwise Protection/Deprotection
For sterically hindered substrates, a stepwise protocol improves yields:
-
Protection : Treat the tetrahydrothiazolopyridine amine with Boc₂O to form a Boc-protected intermediate.
-
Coupling : React with pyrazine-2-carboxylic acid using EDCl/HOBt.
Advantages :
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Confirmation
Challenges and Optimization Opportunities
Solubility Issues
The tetrahydrothiazolopyridine core exhibits limited solubility in polar solvents. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where suitable reagents and catalysts are used to replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, H₂O₂ in basic medium.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogenated solvents, strong bases or acids, and specific catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antithrombotic Applications
One of the prominent applications of N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is in the synthesis of antithrombotic agents. It serves as a key intermediate in the preparation of various derivatives that inhibit Factor Xa (FXa), an essential enzyme in the coagulation cascade.
Case Study: Edoxaban Synthesis
Edoxaban, a direct FXa inhibitor used for preventing thromboembolic events, is synthesized using derivatives of this compound. The synthesis involves several steps where this compound acts as a precursor leading to the formation of active pharmaceutical ingredients (APIs) with potent anticoagulant properties .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. These compounds exhibit significant antiproliferative effects against various cancer cell lines.
Fibrosis Therapy
Another promising application lies in the treatment of pulmonary fibrosis. Compounds derived from this compound have been identified as potent inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis progression.
Efficacy in Preclinical Models
In preclinical studies involving bleomycin-induced pulmonary fibrosis models, certain derivatives demonstrated significant reductions in fibrosis markers by modulating TGF-β/Smad signaling pathways and collagen deposition . These findings indicate a potential therapeutic role for these compounds in treating fibrotic diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine (CAS: 1016684-85-7)
- Structure : Shares the thiazolo[5,4-c]pyridine core but substitutes the pyrazine carboxamide with an ethanamine group and an isopropyl moiety.
- Molecular Formula : C₁₁H₁₉N₃S (MW: 225.35 g/mol).
- The isopropyl group may enhance lipophilicity, improving membrane permeability .
5-Chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS: 2034265-89-7)
- Structure : Replaces the thiazolo ring with a pyrazolo[1,5-a]pyridine core and introduces a thiophene carboxamide.
- Molecular Formula : C₁₄H₁₅ClN₄OS (MW: 322.8 g/mol).
- Key Differences : The pyrazolo-pyridine system alters electronic properties, while the thiophene group may confer distinct solubility and metabolic stability profiles .
Substituent Variations on the Thiazolo[5,4-c]pyridine Core
N-(5-(1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide (CAS: 1351642-70-0)
- Structure : Adds a 3-methoxyphenyl-pyrrolidone substituent to the thiazolo-pyridine core.
- Molecular Formula : C₂₃H₂₂N₆O₄S (MW: 478.5 g/mol).
- Key Differences: The bulky pyrrolidone group may hinder rotational freedom, affecting binding kinetics.
N-(5-((2,5-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide (CAS: 1351591-48-4)
- Structure : Incorporates a sulfonyl group linked to a difluorophenyl ring.
- Molecular Formula : C₁₇H₁₃F₂N₅O₃S₂ (MW: 437.4 g/mol).
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, which could stabilize negative charges in binding pockets. Fluorine atoms improve metabolic stability and bioavailability .
N-(5-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide (CAS: 1351604-99-3)
Key Trends :
- Molecular Weight : Derivatives with aromatic or bulky substituents (e.g., 1351642-70-0, 1351604-99-3) exceed 400 g/mol, which may challenge compliance with Lipinski’s rule of five for drug-likeness.
- Bioavailability : The isopropyl group in 1016684-85-7 enhances lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antithrombotic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific cell lines, and potential therapeutic applications.
- Molecular Formula : C10H12N4OS
- Molecular Weight : 232.29 g/mol
- CAS Number : Not specified in available literature
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have shown to increase the expression of pro-apoptotic factors such as p53 and Bax while inhibiting NF-κB signaling pathways, which are crucial for cancer cell survival .
- Antithrombotic Effects : The compound is also noted for its potential as an antithrombotic agent. It acts by inhibiting factor Xa (FXa), a key enzyme in the coagulation cascade. This inhibition can prevent thrombus formation and is particularly relevant for developing treatments for conditions like venous thromboembolism .
Case Studies and Experimental Data
-
Cell Line Studies :
- In vitro assays demonstrated that derivatives of the thiazolo-pyridine structure exhibited significant cytotoxicity against various cancer cell lines. For example, compounds with similar moieties showed IC50 values ranging from 0.20 to 2.58 μM against breast cancer cell lines MCF-7 and MDA-MB-231 .
- The compound's effectiveness was confirmed through apoptosis assays that indicated increased caspase activity (caspase 3/7), suggesting a clear apoptotic pathway activation .
- Comparative Analysis :
Data Table
| Biological Activity | Cell Line/Target | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.49 | Apoptosis via caspase activation |
| Anticancer | MDA-MB-231 | 0.20 | Inhibition of NF-κB signaling |
| Antithrombotic | FXa Inhibition | Not specified | Prevents thrombus formation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling, protective group strategies, and cyclization. For example, a related compound (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride) is synthesized via α-thiol formation, Sandmeyer bromidation, and carboxylation, followed by salt formation . Validation of intermediates is achieved through LC-MS, /-NMR, and elemental analysis. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. The thiazolo-pyridine core’s planarity and hydrogen-bonding networks are analyzed to resolve stereochemical ambiguities. For example, coordination complexes of similar pyrazine-carboxamide derivatives are resolved via SHELX refinement, with R-factors < 0.05 indicating high precision .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies proton environments (e.g., NH peaks at δ 8.5–10.0 ppm for amide groups). IR spectroscopy verifies carbonyl stretches (~1650–1700 cm). For polymorph detection, variable-temperature NMR or PXRD is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during multi-step synthesis (e.g., unexpected byproducts)?
- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, during amide coupling (e.g., with 5-chloropyridin-2-yl derivatives), trace water may hydrolyze intermediates. Mitigation includes rigorous drying of solvents and reagents. Reaction monitoring via TLC or in-situ FTIR helps identify side products early. Computational tools (e.g., DFT) model competing pathways to optimize conditions .
Q. What strategies address low yields in the final cyclization step of the thiazolo-pyridine core?
- Methodological Answer : Low yields may stem from steric hindrance or poor leaving-group reactivity. Strategies include:
- Catalysis : Use of DBU or LiHMDS to deprotonate intermediates and enhance nucleophilicity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of charged intermediates.
- Temperature Gradients : Slow heating (e.g., 50°C → 100°C) minimizes decomposition .
Q. How do researchers validate the biological activity of this compound in FXa inhibition assays?
- Methodological Answer : Enzymatic assays using chromogenic substrates (e.g., S-2222 for FXa) quantify inhibition. IC values are determined via dose-response curves (typically < 10 nM for potent derivatives). Counter-screening against related serine proteases (e.g., thrombin) ensures selectivity. Structural analogs (e.g., Edoxaban derivatives) are benchmarked for comparison .
Q. What computational methods predict binding modes of this compound with FXa?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER, GROMACS) model interactions. Key residues (e.g., S1 pocket: Tyr228, Asp189) are analyzed for hydrogen bonding and π-π stacking. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Cross-validation with crystallographic data (e.g., PDB entries) is critical .
Data Analysis & Optimization
Q. How are contradictory crystallographic and NMR data reconciled for this compound?
- Methodological Answer : Discrepancies between solid-state (X-ray) and solution-state (NMR) data often arise from conformational flexibility. Variable-temperature NMR identifies dynamic equilibria, while DFT calculations (e.g., Gaussian) model low-energy conformers. For example, thiazolo-pyridine rings may exhibit chair-to-boat transitions in solution .
Q. What metrics guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility : Measured via shake-flask method; logP < 3 is targeted.
- Metabolic Stability : Liver microsome assays (human/rat) quantify half-life. CYP450 inhibition screens (e.g., CYP3A4) reduce toxicity risks.
- Permeability : Caco-2 assays predict oral bioavailability. Structural modifications (e.g., adding polar groups) balance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
